molecular formula C10H8F2O2 B177496 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid CAS No. 156021-07-7

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Cat. No.: B177496
CAS No.: 156021-07-7
M. Wt: 198.17 g/mol
InChI Key: QXRNDRDZDULUAG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Comparison with Similar Compounds

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid can be compared with other similar compounds such as:

  • 2,2-Difluoro-1-methylcyclopropylamine hydrochloride
  • 3,3-Difluoro-cyclobutanecarboxylic acid
  • 1-(2-Fluorophenyl)cyclopropanecarboxylic acid

These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of fluorine atoms and a phenyl group in this compound makes it particularly valuable for certain applications, especially in the development of pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRNDRDZDULUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434491
Record name 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156021-07-7
Record name 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid
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